Fmoc-D-Dab(Ivdde)-OH

Vue d'ensemble

Description

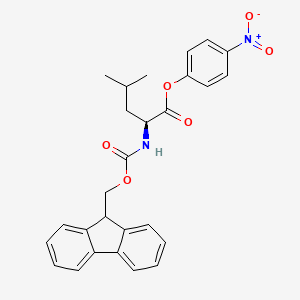

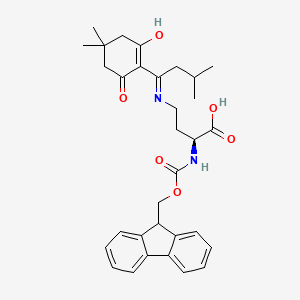

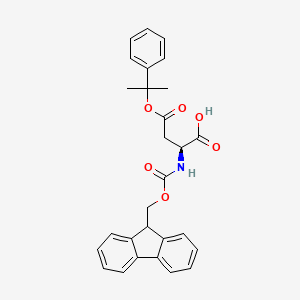

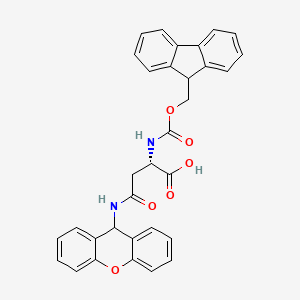

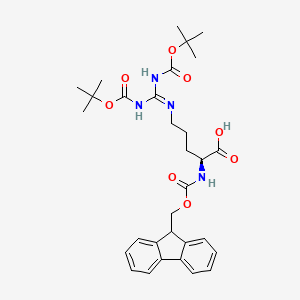

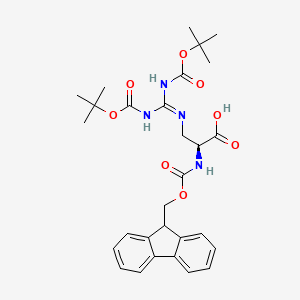

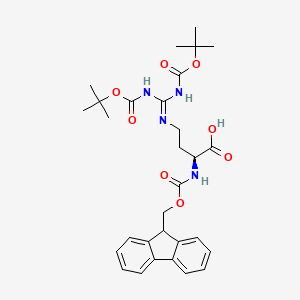

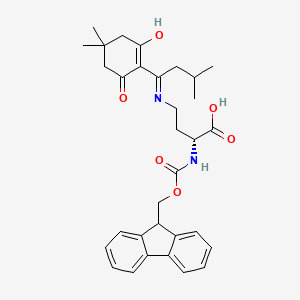

“Fmoc-D-Dab(Ivdde)-OH” appears to be a derivative of the amino acid Diaminobutyric acid (Dab). The “Fmoc” at the beginning is a common protecting group used in peptide synthesis, standing for fluorenylmethoxycarbonyl. The “Ivdde” could be another protecting group, but I couldn’t find specific information on it. The “OH” at the end indicates a hydroxyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the Dab amino acid with the Fmoc and Ivdde protecting groups. This could be done through standard peptide synthesis techniques, such as solid-phase peptide synthesis1.Molecular Structure Analysis

The exact molecular structure would depend on the specific nature of the “Ivdde” group. The Fmoc group is a large, aromatic structure, and Dab is a four-carbon chain with two amino groups.Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed through a deprotection step, often using a base such as piperidine. This allows the amino acid to be added to a growing peptide chain2.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, Fmoc-protected amino acids are solid at room temperature3.Applications De Recherche Scientifique

Synthesis and Characterization of N-Ivdde Protected Amino Acids : Fmoc-D-Dab(Ivdde)-OH was synthesized along with other N-Ivdde protected amino acids, and its structure was confirmed using various methods like NMR, IR, and elemental analysis. This synthesis is crucial for peptide research and drug development (Li Zhan-xiong, 2009).

Issues in Solid-Phase Peptide Synthesis : Fmoc-D-Dab(Ivdde)-OH showed problems in coupling efficiency during solid-phase peptide synthesis, undergoing rapid lactamization under various conditions. This study is significant for improving peptide synthesis methodologies (Pak-Lun Lam, Yue Wu, Ka‐Leung Wong, 2022).

Efficient Synthesis of Orthogonally Protected Derivatives : The research describes a method for synthesizing orthogonally protected Fmoc-D-Dab(OH) derivatives. This process is important for the preparation of peptides for biochemical studies (R. R. Rao, S. Tantry, V. V. Babu, 2006).

Application in Supramolecular Gels and Nanotechnology : Fmoc-D-Dab(Ivdde)-OH derivatives have been utilized in the formation of supramolecular hydrogels, which are used in biomedical applications. These gels exhibit unique properties like stability and fluorescent properties, useful in drug delivery and tissue engineering (Subhasish Roy, A. Banerjee, 2011).

Antibacterial Composite Materials : Utilizing Fmoc-protected amino acids, including Fmoc-D-Dab(Ivdde)-OH, researchers developed composite materials with antibacterial properties. These materials have potential applications in biomedical fields (L. Schnaider et al., 2019).

Hybrid Nanomaterials : Fmoc-D-Dab(Ivdde)-OH derivatives were used to incorporate and disperse functionalized single-walled carbon nanotubes within a hydrogel phase. This research paves the way for creating advanced materials with applications in electronics and biomedicine (Subhasish Roy, A. Banerjee, 2012).

Safety And Hazards

Standard laboratory safety procedures should be followed when handling this compound. The Material Safety Data Sheet (MSDS) for the specific compound should be consulted for detailed safety information4.

Orientations Futures

The use of protected amino acids like “Fmoc-D-Dab(Ivdde)-OH” is crucial in the field of peptide synthesis. Future research may focus on developing new protecting groups or improving synthesis techniques1.

Please note that this is a general analysis based on the structure of the name and common practices in peptide synthesis. For a comprehensive analysis, more specific information or context would be needed.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMMALLSYWTSAX-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Dab(Ivdde)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.